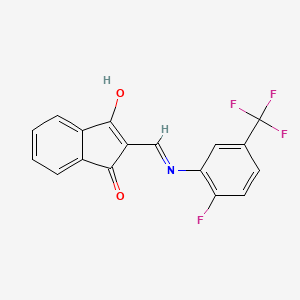

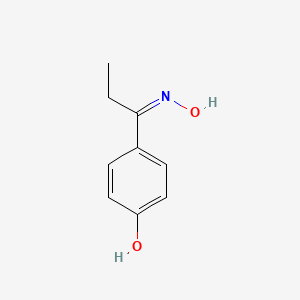

![molecular formula C6H4N4O3 B1417565 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 937700-95-3](/img/structure/B1417565.png)

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

説明

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of triazolopyrimidines has been explored in various studies . For instance, El Bakri et al. described a simple and non-regioselective condensation reaction of 3-aminotriazole with ethyl 3-phenylglycidate leading to the formation of triazolopyrimidines .Molecular Structure Analysis

The molecular formula of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is C10H12N4O3S . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . They have been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis

The molecular weight of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is 268.29 g/mol .科学的研究の応用

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in various chemical reactions due to their catalytic properties .

Antimalarial Activity

It is used as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors. These inhibitors have shown activity against malaria, suggesting its use in developing antimalarial drugs .

Vilsmeier Reaction

The compound is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis, particularly in the formation of various heterocyclic compounds .

Pharmacological Research

Investigations into the pharmacological activity caused by binding to HIV TAR RNA are conducted using this compound. It may contribute to the development of new therapies for HIV .

Antitumor Activity

Polycyclic systems containing triazolo-pyrimidine moiety are reported to have antitumor properties. This suggests its application in cancer research and potential use in developing anticancer drugs .

Neurological Disorders Treatment

Compounds with the triazolo-pyrimidine structure are used for treating neurological disorders such as Alzheimer’s disease and insomnia, indicating its significance in neuropharmacology .

Anti-Parasitic and Cancer Treatment

Complexes of triazolo-pyrimidines with platinum and ruthenium are highly active against parasites and can also be used in treating cancer, showcasing its therapeutic versatility .

Privileged Motif in Drug Discovery

The triazolo-pyrimidine motif is considered a “privileged motif” in drug discovery due to its presence in compounds that interact with various biological targets .

Each application demonstrates the compound’s versatility and potential impact on scientific research across multiple disciplines.

MilliporeSigma Springer - Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine Springer - Focused small molecule library

将来の方向性

The 1,2,4-triazolo[1,5-a]pyrimidines, including 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid, have found numerous applications in medicinal chemistry . Their structural versatility and the ability to generate biologically active compounds suggest that they will continue to be a focus of research in drug design .

作用機序

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, preventing the progression from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .

Result of Action

This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within cells .

特性

IUPAC Name |

7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWOCPJRQIPGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC2=NN=CN21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

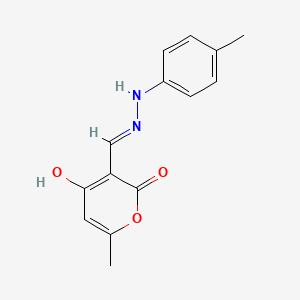

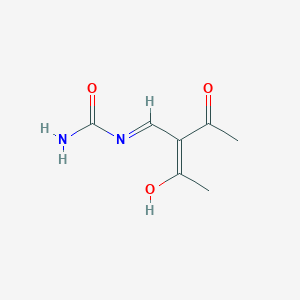

![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

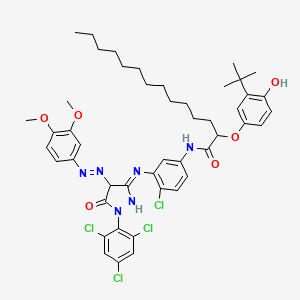

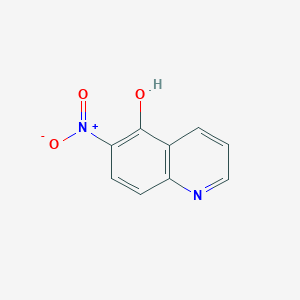

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

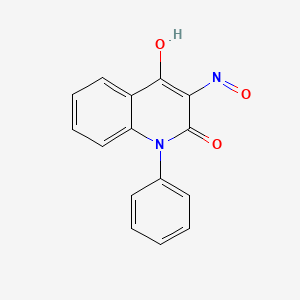

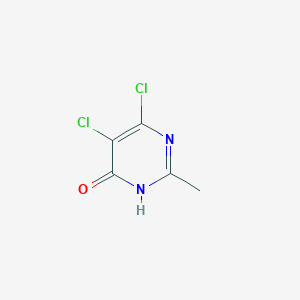

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)